6-Benzyl-1-(phenylmethoxymethyl)-5-propan-2-yl-1,3-diazinane-2,4-dione
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Overview
Description
6-Benzyl-1-(phenylmethoxymethyl)-5-propan-2-yl-1,3-diazinane-2,4-dione is a synthetic organic compound belonging to the class of diazines This compound is characterized by its unique structure, which includes a benzyl group, a phenylmethoxymethyl group, and a propan-2-yl group attached to a diazinane ring
Preparation Methods
The synthesis of 6-Benzyl-1-(phenylmethoxymethyl)-5-propan-2-yl-1,3-diazinane-2,4-dione involves several steps. One common method starts with the preparation of 6-bromo-5-isopropyl-2,4-dimethoxypyrimidine as the starting compound . This intermediate undergoes a series of reactions, including nucleophilic substitution and cyclization, to form the final product. The reaction conditions typically involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Chemical Reactions Analysis
6-Benzyl-1-(phenylmethoxymethyl)-5-propan-2-yl-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Benzyl-1-(phenylmethoxymethyl)-5-propan-2-yl-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in viral replication or cancer cell proliferation . The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
6-Benzyl-1-(phenylmethoxymethyl)-5-propan-2-yl-1,3-diazinane-2,4-dione can be compared with other similar compounds, such as:
6-Benzyl-1-(ethoxymethyl)-5-isopropyluracil (emivirine): This compound is also a uracil derivative with antiviral properties.
6-Benzyl-1,3-benzodioxole derivatives: These compounds have significant antimitotic activity and inhibit microtubule assembly.
Other 6-substituted uracil derivatives: These include compounds with various substituents at the 6-position, which can influence their biological activities and chemical properties.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H26N2O3 |
---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
6-benzyl-1-(phenylmethoxymethyl)-5-propan-2-yl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C22H26N2O3/c1-16(2)20-19(13-17-9-5-3-6-10-17)24(22(26)23-21(20)25)15-27-14-18-11-7-4-8-12-18/h3-12,16,19-20H,13-15H2,1-2H3,(H,23,25,26) |
InChI Key |
MRVPKVQRWHLUKG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1C(N(C(=O)NC1=O)COCC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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